REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([Cl:15])[cH:8][c:9]2[cH:10][c:11]([CH3:14])[nH:12][c:13]12.[Na+:17].[OH-:16]>>[O:2]=[C:3]([OH:4])[c:5]1[cH:6][c:7]([Cl:15])[cH:8][c:9]2[cH:10][c:11]([CH3:14])[nH:12][c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)c1cc(Cl)cc2cc(C)[nH]c12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)cc2cc(C)[nH]c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1cc2cc(Cl)cc(C(=O)O)c2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |